molecular formula C15H15N3O4 B12569430 N-[(Z)-(3,4-dimethoxyphenyl)methylideneamino]-2-nitroaniline

N-[(Z)-(3,4-dimethoxyphenyl)methylideneamino]-2-nitroaniline

Cat. No.: B12569430
M. Wt: 301.30 g/mol
InChI Key: DZXGKMRSRZPWLV-YBEGLDIGSA-N
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Description

N-[(Z)-(3,4-dimethoxyphenyl)methylideneamino]-2-nitroaniline is an organic compound characterized by the presence of a nitro group, a dimethoxyphenyl group, and an aniline moiety

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-[(Z)-(3,4-dimethoxyphenyl)methylideneamino]-2-nitroaniline typically involves the reaction of 3,4-dimethoxybenzaldehyde with 2-nitroaniline under specific conditions. The reaction is usually carried out in the presence of a catalyst and a solvent, such as ethanol or methanol, at elevated temperatures to facilitate the formation of the Schiff base.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the yield and purity of the product. Additionally, industrial methods may incorporate advanced purification techniques, such as recrystallization and chromatography, to obtain high-quality this compound.

Chemical Reactions Analysis

Types of Reactions

N-[(Z)-(3,4-dimethoxyphenyl)methylideneamino]-2-nitroaniline can undergo various chemical reactions, including:

    Oxidation: The nitro group can be further oxidized to form nitroso or other higher oxidation state derivatives.

    Reduction: The nitro group can be reduced to an amine group using reducing agents such as sodium borohydride or hydrogen in the presence of a catalyst.

    Substitution: The aromatic ring can undergo electrophilic substitution reactions, such as nitration, sulfonation, or halogenation.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Reducing agents like sodium borohydride, lithium aluminum hydride, or catalytic hydrogenation are frequently used.

    Substitution: Electrophilic reagents such as nitric acid, sulfuric acid, and halogens (chlorine, bromine) are used under controlled conditions.

Major Products Formed

    Oxidation: Formation of nitroso derivatives or other oxidized products.

    Reduction: Formation of the corresponding amine derivative.

    Substitution: Formation of substituted aromatic compounds with various functional groups.

Scientific Research Applications

N-[(Z)-(3,4-dimethoxyphenyl)methylideneamino]-2-nitroaniline has several scientific research applications:

    Chemistry: Used as an intermediate in the synthesis of more complex organic molecules and as a reagent in various organic reactions.

    Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Explored for its potential therapeutic applications, particularly in the development of new drugs.

    Industry: Utilized in the production of dyes, pigments, and other industrial chemicals.

Mechanism of Action

The mechanism of action of N-[(Z)-(3,4-dimethoxyphenyl)methylideneamino]-2-nitroaniline involves its interaction with specific molecular targets and pathways. The compound may exert its effects by binding to enzymes or receptors, thereby modulating their activity. The presence of the nitro group and the Schiff base structure can influence its reactivity and interaction with biological molecules.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

N-[(Z)-(3,4-dimethoxyphenyl)methylideneamino]-2-nitroaniline is unique due to its specific structural features, such as the presence of both a nitro group and a Schiff base

Properties

Molecular Formula

C15H15N3O4

Molecular Weight

301.30 g/mol

IUPAC Name

N-[(Z)-(3,4-dimethoxyphenyl)methylideneamino]-2-nitroaniline

InChI

InChI=1S/C15H15N3O4/c1-21-14-8-7-11(9-15(14)22-2)10-16-17-12-5-3-4-6-13(12)18(19)20/h3-10,17H,1-2H3/b16-10-

InChI Key

DZXGKMRSRZPWLV-YBEGLDIGSA-N

Isomeric SMILES

COC1=C(C=C(C=C1)/C=N\NC2=CC=CC=C2[N+](=O)[O-])OC

Canonical SMILES

COC1=C(C=C(C=C1)C=NNC2=CC=CC=C2[N+](=O)[O-])OC

Origin of Product

United States

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